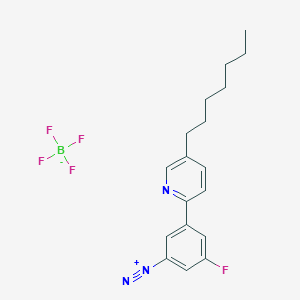
N-(2-hydroxyethyl)-N-methyl-9H-fluorene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N-methyl-9H-fluorene-9-carboxamide, also known as 2'-O-methylfluramine, is a chemical compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the family of amphetamines and is structurally similar to fenfluramine, a medication that was once used for weight loss but was later withdrawn due to its adverse effects on the heart valve. However, 2'-O-methylfluramine has a distinct chemical structure that may offer advantages over fenfluramine, and thus, it has been investigated for its potential as a treatment for various disorders.
Mécanisme D'action
The exact mechanism of action of 2'-O-methylfluramine is not fully understood, but it is believed to act on several pathways in the brain and peripheral tissues. One proposed mechanism is that it enhances the release of serotonin and other neurotransmitters, which can lead to decreased appetite and increased energy expenditure. It may also activate certain receptors in the brain that are involved in regulating glucose metabolism and insulin sensitivity.
Biochemical and physiological effects:
Studies have shown that 2'-O-methylfluramine can have several biochemical and physiological effects in animals, including increased energy expenditure, decreased food intake, and improved glucose tolerance. It has also been shown to increase the expression of certain genes involved in energy metabolism and insulin signaling. However, the specific effects of this compound may vary depending on the dose, duration of treatment, and the animal model used.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2'-O-methylfluramine in lab experiments is its specificity for certain receptors and pathways, which allows for more targeted investigations of its effects. Additionally, this compound has a relatively short half-life and is rapidly metabolized, which can minimize potential side effects and allow for more precise dosing. However, the use of this compound in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several potential future directions for research on 2'-O-methylfluramine. One area of interest is its potential as a treatment for obesity and related metabolic disorders, including diabetes and non-alcoholic fatty liver disease. Additionally, this compound may have applications in the treatment of neurological disorders, such as Parkinson's disease and depression. Further investigations of its mechanism of action and potential side effects will be important for determining its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2'-O-methylfluramine involves several steps, starting from the reaction of 9H-fluorene-9-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-2-aminoethanol to form the desired amide product. The final compound is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
2'-O-methylfluramine has been studied for its potential therapeutic applications in several areas, including obesity, diabetes, and neurological disorders. In animal studies, this compound has been shown to reduce food intake and body weight, improve glucose tolerance, and increase insulin sensitivity. It has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and depression, due to its ability to modulate neurotransmitter systems in the brain.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-9H-fluorene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18(10-11-19)17(20)16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZLEAIWDBWOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500640.png)

![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)
![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)
![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)